2-Amino-2-(4,4-difluorocyclohexyl)acetic acid
Overview
Description
“2-Amino-2-(4,4-difluorocyclohexyl)acetic acid” is a chemical compound with the CAS Number: 2387594-60-5 . It is also known as this compound hydrochloride . The compound has a molecular weight of 229.65 .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C8H13F2NO2.ClH/c9-8(10)3-1-5(2-4-8)6(11)7(12)13;/h5-6H,1-4,11H2,(H,12,13);1H
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical and Chemical Properties Analysis
The compound is a powder at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility were not found in the available resources.Scientific Research Applications
Synthesis and Characterization
Synthesis and Xanthine Oxidase Inhibition : The amino acid [1-(aminomethyl)cyclohexyl]acetic acid was synthesized and characterized. Its zinc complex exhibited significant inhibitory activity on xanthine oxidase, suggesting potential biomedical applications (Ikram et al., 2015).
Synthesis of Amino Acid Derivatives : A study demonstrated the synthesis of various natural and non-natural α-amino acids and their derivatives, showcasing the potential of this compound in creating diverse biochemical structures (Burger et al., 1992).
Biological and Chemical Properties
Corrosion Inhibition : Amino acids, including derivatives of cyclohexylacetic acid, were investigated for their corrosion inhibitory performance. This study suggests the potential of these compounds in protecting metals against corrosion (Kaya et al., 2016).
Biological Activity of Copper(II) Complexes : Copper(II) complexes with ligands derived from β-amino acids including 2-(1-aminocyclohexyl)acetic acid were synthesized and showed moderate biological activity, indicating their potential use in biomedical fields (Bukonjic et al., 2018).
Synthesis of Highly Stereoselective α-Amino-β-Hydroxy Six-Membered Heterocyclic Phosphonic Acids : This compound was used to synthesize new α-amino-β-hydroxy six-membered heterocyclic phosphonic acids, suggesting its application in creating complex organic molecules (Louaisil et al., 2009).
Structural Characterization in Drug Discovery : The compound has been identified as a promising building block in drug discovery, offering insights into its impact on conformation, lipophilicity, acidity, and fluorescent properties (Mykhailiuk et al., 2013).
Environmental and Astrophysical Applications
- Acetic Acid Formation in Interstellar Ices : Acetic acid formation in polar interstellar analog ices, including this amino acid, was investigated, revealing its potential role in astrochemical processes (Kleimeier et al., 2020).
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .
Properties
IUPAC Name |
2-amino-2-(4,4-difluorocyclohexyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO2/c9-8(10)3-1-5(2-4-8)6(11)7(12)13/h5-6H,1-4,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOACGGSRPGHQFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(C(=O)O)N)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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